XT2 NIK Kinase Biochemical Inhibition Potency (IC50) Compared to B022
XT2 inhibits NIK kinase activity with an IC50 of 9.1 nM in vitro, representing approximately 1.7-fold greater biochemical potency than the comparator NIK inhibitor B022, which exhibits an IC50 of 15.1 nM under comparable biochemical assay conditions [1]. Both compounds target the ATP-binding pocket of NIK, though direct head-to-head assay normalization has not been reported in the primary literature [1].
| Evidence Dimension | NIK kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 9.1 nM |
| Comparator Or Baseline | B022: 15.1 nM |
| Quantified Difference | XT2 exhibits ~1.7-fold greater biochemical potency (lower IC50 by 6.0 nM) |
| Conditions | In vitro kinase activity assay; biochemical inhibition measurement |
Why This Matters
Procurement decisions for in vitro biochemical screening or cell-based assays requiring maximal NIK target engagement may favor XT2 based on this potency differential, provided the assay system tolerates the compound's physicochemical properties.
- [1] Li Z, Li X, Su MB, et al. Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo. J Med Chem. 2020;63(8):4388-4407; and B022 data from ProbeChem target page. View Source
